Cas no 2248415-89-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate)

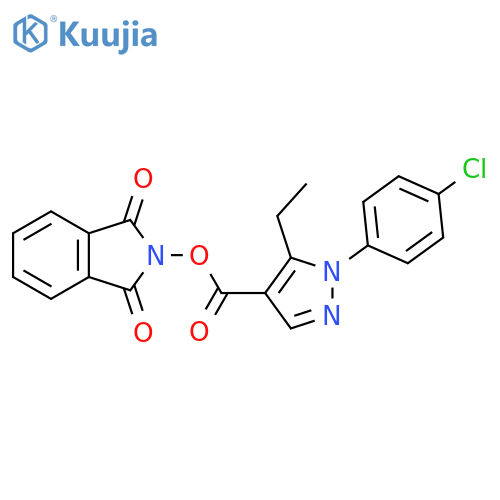

2248415-89-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6522847

- 2248415-89-4

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate

-

- インチ: 1S/C20H14ClN3O4/c1-2-17-16(11-22-23(17)13-9-7-12(21)8-10-13)20(27)28-24-18(25)14-5-3-4-6-15(14)19(24)26/h3-11H,2H2,1H3

- InChIKey: KSJHLPOPLHZFIY-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)N1C(CC)=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=N1

計算された属性

- せいみつぶんしりょう: 395.0672836g/mol

- どういたいしつりょう: 395.0672836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6522847-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 0.1g |

$767.0 | 2025-03-14 | |

| Enamine | EN300-6522847-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 5.0g |

$2525.0 | 2025-03-14 | |

| Enamine | EN300-6522847-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 1.0g |

$871.0 | 2025-03-14 | |

| Enamine | EN300-6522847-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 10.0g |

$3746.0 | 2025-03-14 | |

| Enamine | EN300-6522847-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 0.5g |

$836.0 | 2025-03-14 | |

| Enamine | EN300-6522847-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 0.05g |

$732.0 | 2025-03-14 | |

| Enamine | EN300-6522847-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 0.25g |

$801.0 | 2025-03-14 | |

| Enamine | EN300-6522847-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate |

2248415-89-4 | 95.0% | 2.5g |

$1707.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2248415-89-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量